3-Methyl-1,2,3-benzotriazin-4(3H)-one

説明

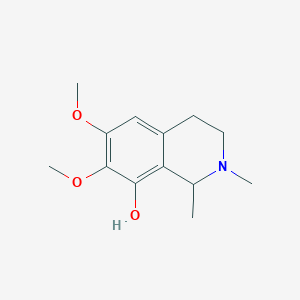

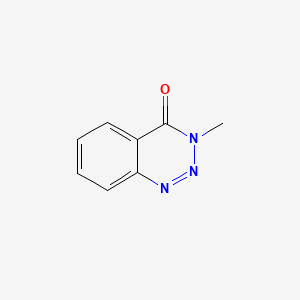

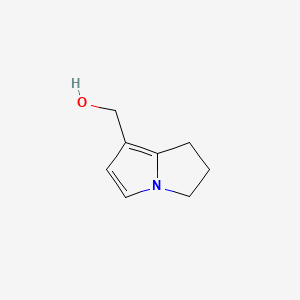

3-Methyl-1,2,3-benzotriazin-4(3H)-one, also known as MBT, is a chemical compound that has gained significant attention in the scientific community due to its versatile applications. MBT is a heterocyclic organic compound that contains a benzene ring fused to a triazine ring. This compound has been utilized in various fields such as pharmaceuticals, agrochemicals, and materials science.

科学的研究の応用

Synthesis and Physicochemical Properties

- Synthesis and Properties : 3-Methyl-1,2,3-benzotriazin-4(3H)-one is synthesized from 1,2,3-benzotriazin-4(3H)-one, with a focus on its unique physicochemical properties, likely related to a highly polar structure (Boulton & Devi, 1988).

Energetics and Structure

- Thermodynamics and Tautomerism : A comprehensive experimental and computational study explores the energetics of 1,2,3-benzotriazin-4(3H)-one. This includes examining its formation enthalpy and the relationship between structure and energy across different tautomers (Miranda et al., 2011).

Organic Synthesis

- Isoquinolones Synthesis : A study demonstrates the use of 1,2,3-benzotriazin-4(3H)-ones in synthesizing isoquinolones, employing a nickel-catalyzed denitrogenative alkyne insertion process (Miura et al., 2008).

Anticonvulsant Activity

- Anticonvulsant Potential : Research on 3-benzyl-1,2,3-benzotriazin-4(3H)-ones highlights their synthesis and evaluation for anticonvulsant activities in specific animal models (Komet, 1997).

Environmental Chemistry

- Photodegradation Studies : An investigation into the photodegradation of azinphos methyl, an organophosphorus pesticide, identifies 1,2,3-benzotriazin-4(3H)-one as a major degradation product. This study provides insights into environmental behavior and degradation pathways (Ménager et al., 2007).

Pharmaceutical Chemistry

- Peptide Coupling Reagent : 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one is identified as an effective coupling reagent for peptide synthesis, offering advantages in terms of stability and resistance to racemization (Fan et al., 1996).

Advanced Synthesis Techniques

- Cp*Co(III)-catalyzed Amidation : A method using Cp*Co(III) catalyst for the amidation of benzamides, leading to the synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives, is reported. This efficient one-pot procedure is significant for its potential applications in the pharmaceutical and agricultural sectors (Chirila et al., 2018).

Chemical Decomposition and Reactions

- Thermal Decomposition and Rearrangement : Research into the thermolysis of 3-aryl- and 3-alkenyl-1,2,3-benzotriazin-4(3H)-ones sheds light on their decomposition and rearrangement under different conditions, forming compounds like 9-acridones and benzanilides (Barker et al., 1979).

Molecular Docking and Biological Evaluation

- Drug Design Potential : Synthesis, molecular docking, and biological evaluation of compounds containing the benzotriazinone ring system demonstrate their potential in drug design, especially in the development of antibacterial and anticancer agents (Rayes et al., 2019).

Safety and Hazards

特性

IUPAC Name |

3-methyl-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-11-8(12)6-4-2-3-5-7(6)9-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULPOPGFJIOHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176850 | |

| Record name | 3-Methylbenzotriazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22305-44-8 | |

| Record name | 3-Methylbenzotriazin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022305448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22305-44-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbenzotriazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Methylbenzotriazinone compare to the antitumor drug Temozolomide in terms of metabolism?

A: While both compounds share structural similarities, their metabolic pathways differ. Research shows that 3-Methylbenzotriazinone undergoes metabolism by hepatic microsomes, producing benzotriazinone and a hydrophilic metabolite []. In contrast, Temozolomide does not exhibit metabolism by liver fractions, relying primarily on chemical decomposition for its in vitro and in vivo disposition []. This difference in metabolism could contribute to variations in their pharmacokinetic profiles and potential therapeutic applications.

Q2: How does the reactivity of 3-Methylbenzotriazinone with Grignard reagents differ from that of other 1,2,3-benzotriazines?

A: Studies indicate that while alkyl Grignard reagents typically attack 1,2,3-benzotriazines at the N-2 position, the reaction with 3-Methylbenzotriazinone can vary depending on the Grignard reagent used []. For instance, ethylmagnesium iodide targets the N-2 position of 3-Methylbenzotriazinone []. Interestingly, methylmagnesium iodide exhibits a different behavior, adding to the C-4 position instead. This reaction ultimately leads to the formation of 3,4-dihydro-4-methylene-3-methyl-1,2,3-benzotriazine after dehydration []. This highlights the influence of steric and electronic factors on the regioselectivity of Grignard reactions with this specific benzotriazine derivative.

Q3: What insights does the study of urinary metabolites of Temozolomide in humans and mice provide?

A: Research analyzing the urinary metabolites of Temozolomide in humans and mice identified two acidic metabolites []. Metabolite I, found in mice urine, remains unidentified but exhibits an intact NNN linkage with metabolism occurring at the N3 methyl group []. In contrast, Metabolite II, detected in human urine, was identified as the 8-carboxylic acid derivative of Temozolomide []. Interestingly, in vitro cytotoxicity assays revealed that only Metabolite II possessed cytotoxic properties, while Metabolite I did not []. These findings underscore the importance of investigating species-specific metabolic pathways and highlight the potential varying pharmacological activities of drug metabolites.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-adamantylmethyl)-2-[[2-(1-adamantylmethylamino)-2-imino-ethyl]disulfanyl]acetamidine](/img/structure/B1218419.png)